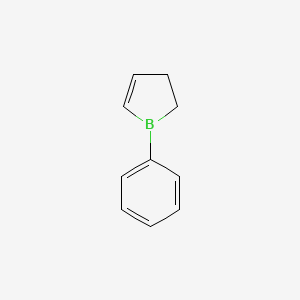
1H-borole, 2,3-dihydro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Borole, 2,3-dihydro-1-phenyl- is a boron-containing heterocyclic compound. Boroles are known for their unique electronic and optical properties due to their anti-aromatic character and three-coordinate boron atom.
Méthodes De Préparation
The synthesis of 1H-borole, 2,3-dihydro-1-phenyl- typically involves the reaction of a substituted 1,4-dilithio-1,3-butadiene with a dihaloborane or organotrifluoroborate. This method allows for the formation of the borole ring through a salt metathesis reaction The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions
Analyse Des Réactions Chimiques
1H-Borole, 2,3-dihydro-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the borole ring can be oxidized to form boronic acids or boronates.
Reduction: Reduction of the borole ring can lead to the formation of borole dianions, which exhibit aromatic character.
Substitution: The boron atom can participate in substitution reactions with nucleophiles, forming Lewis acid-base adducts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted boroles.
Applications De Recherche Scientifique
1H-Borole, 2,3-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other boron-containing compounds.
Biology: Boron-containing compounds have shown potential in drug design and development due to their unique electronic properties.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy and as antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1H-borole, 2,3-dihydro-1-phenyl- involves its ability to act as a Lewis acid due to the electron deficiency of the boron atom. This allows it to form stable adducts with Lewis bases, facilitating various chemical transformations. The anti-aromatic character of the borole ring also contributes to its reactivity, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
1H-Borole, 2,3-dihydro-1-phenyl- can be compared to other boron-containing heterocycles such as:
Pyrrole: Unlike boroles, pyrroles contain a nitrogen atom and exhibit aromatic character.
Furan: Furan contains an oxygen atom and is also aromatic, contrasting with the anti-aromatic nature of boroles.
Cyclopentadiene: This compound is similar in structure but lacks the boron atom, resulting in different electronic properties. The uniqueness of 1H-borole, 2,3-dihydro-1-phenyl- lies in its anti-aromatic character and the presence of a three-coordinate boron atom, which imparts distinct reactivity and electronic properties.
Propriétés
Numéro CAS |
89377-15-1 |
|---|---|
Formule moléculaire |
C10H11B |
Poids moléculaire |
142.01 g/mol |
Nom IUPAC |
1-phenyl-2,3-dihydroborole |
InChI |
InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2 |
Clé InChI |
OOZDNYDIUQYZMX-UHFFFAOYSA-N |
SMILES canonique |
B1(CCC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)
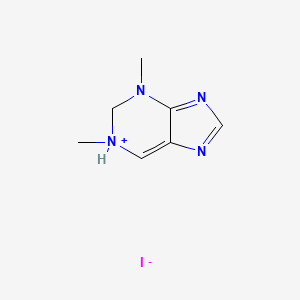
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
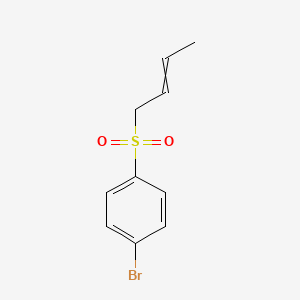

![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
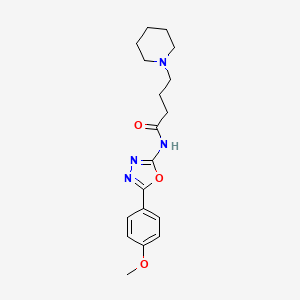
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
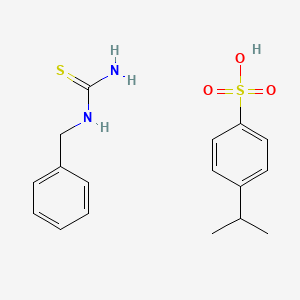
methanone](/img/structure/B14376026.png)
